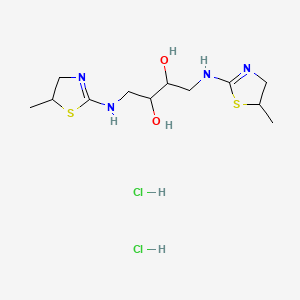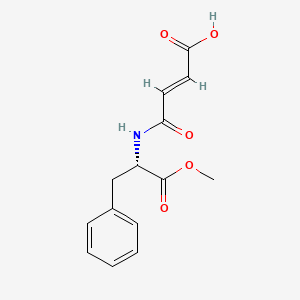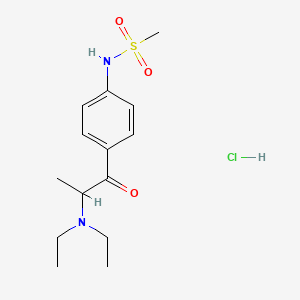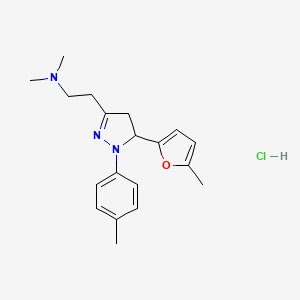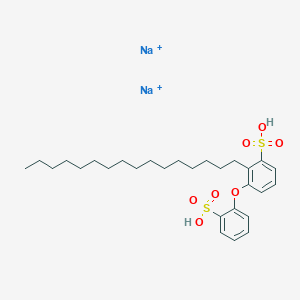
Disodium hexadecyl(sulfophenoxy)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium hexadecyl(sulfophenoxy)benzenesulfonate is a chemical compound with the molecular formula C28H42O7S2.2Na and a molecular weight of 600.75 . It is also known by its systematic name, benzenesulfonic acid, hexadecyl (sulfophenoxy)-, disodium salt . This compound is characterized by its high water solubility and relatively low vapor pressure .
Vorbereitungsmethoden
The synthesis of disodium hexadecyl(sulfophenoxy)benzenesulfonate typically involves the reaction of hexadecylphenol with sulfur trioxide or sulfur trioxide complexes to form the corresponding sulfonic acid . This intermediate is then neutralized with sodium hydroxide to yield the disodium salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Disodium hexadecyl(sulfophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disodium hexadecyl(sulfophenoxy)benzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of disodium hexadecyl(sulfophenoxy)benzenesulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other structures that can encapsulate hydrophobic molecules . This property is crucial in its applications in drug delivery, where it helps to solubilize and transport hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Disodium hexadecyl(sulfophenoxy)benzenesulfonate can be compared with other surfactants such as sodium dodecyl sulfate and cetyltrimethylammonium bromide . While all these compounds function as surfactants, this compound is unique due to its dual sulfonate groups, which enhance its solubility and surfactant properties . Similar compounds include:
Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.
Cetyltrimethylammonium bromide: Another common surfactant with applications in biology and chemistry.
Eigenschaften
CAS-Nummer |
65143-89-7 |
|---|---|
Molekularformel |
C28H42Na2O7S2+2 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
disodium;2-hexadecyl-3-(2-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C28H42O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-25(21-18-23-27(24)36(29,30)31)35-26-20-16-17-22-28(26)37(32,33)34;;/h16-18,20-23H,2-15,19H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1 |
InChI-Schlüssel |
DWBRKIMUGXLNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O.[Na+].[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


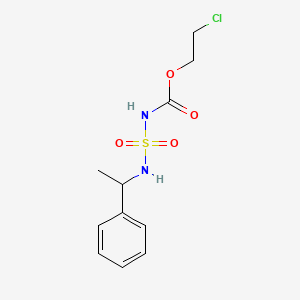
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
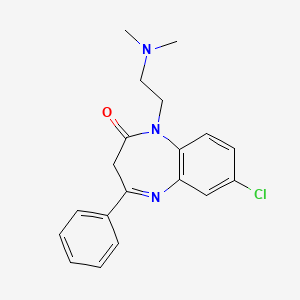
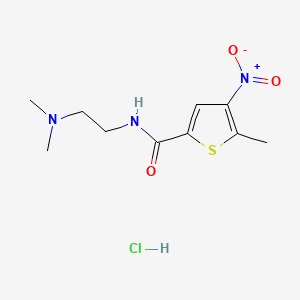
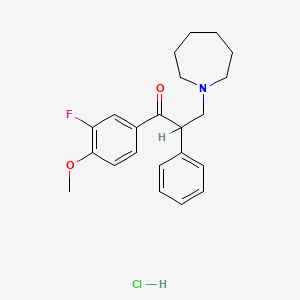
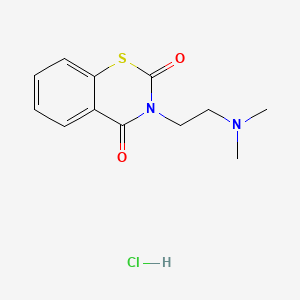
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
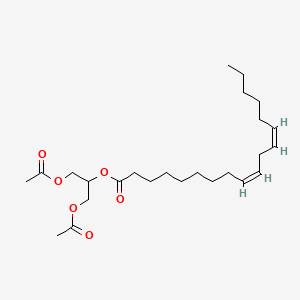
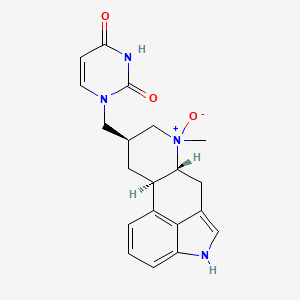
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
